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Introduction
Maintaining optimal intracellular adenosine triphosphate (ATP) levels is crucial for a multitude

of cellular processes, from energy metabolism to muscle contraction and nerve impulse

transmission.[1][2][3][4] Phosphocreatine (PCr) serves as a rapid phosphate donor for the

regeneration of ATP from adenosine diphosphate (ADP). However, the therapeutic application

of exogenous PCr is hindered by its inability to readily cross the plasma membrane.[1][2][3]

This document provides detailed protocols for the use of fusogenic liposomes to effectively

deliver phosphocreatine directly into the cytosol, thereby bypassing its membrane

impermeability. This technology offers a promising approach for investigating cellular energy

homeostasis and developing therapeutic strategies for conditions linked to impaired energy

metabolism, such as cerebral creatine deficiency syndrome.[1][2][3] The described method has

been shown to increase intracellular ATP levels by 23% in HEK 293T/17 cells with minimal

cytotoxicity.[1][2][3][4]
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Table 1: Physicochemical Properties of Fusogenic
Liposome Formulations
The following table summarizes the key physical characteristics of various fusogenic liposome

formulations as determined by dynamic light scattering (DLS) and zeta potential

measurements.[3][5]

Liposome
Formulation

Average Diameter
(nm)

Polydispersity
Index (PDI)

Zeta Potential (mV)

DOPE/DOTAP/Rhod-

PE
<200 ≤0.20 ~+30

DOPE/DOTAP/NBD-

PE
<200 ≤0.20 ~+30

DOPE/DOTAP/NBD-

PE/PCr
<200 ≤0.20 ~+30

DOPE/DOTAP/NBD-

PE/DAPI
<200 ≤0.20 ~+30

Table 2: Efficacy of Phosphocreatine Delivery
This table presents the key finding on the biological activity of the delivered phosphocreatine.

Treatment Group Outcome Quantitative Result

PCr-loaded fusogenic

liposomes
Increase in intracellular ATP 23% increase

Free PCr Increase in intracellular ATP No significant increase

Empty fusogenic liposomes Cell Viability (up to 6 pM) Minimal toxicity observed
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Protocol 1: Preparation of Phosphocreatine-Loaded
Fusogenic Liposomes
This protocol details the preparation of fusogenic liposomes loaded with phosphocreatine. The

formulation utilizes a combination of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), with a fluorescent lipid for tracking.

[1][2][3][4]

Materials:

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) (NBD-

PE) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl)

(Rhod-PE)

Phosphocreatine (PCr)

Chloroform

HEPES buffer (20 mM, pH 7.4)

Round-bottom flask

Rotary evaporator

Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

Lipid Film Hydration:

1. Prepare a stock solution of DOPE and DOTAP in chloroform at a 1:1 weight ratio.

2. In a round-bottom flask, mix the DOPE/DOTAP stock solution with the fluorescent lipid

tracer (NBD-PE or Rhod-PE) at a weight ratio of 1:1:0.1 (DOPE/DOTAP/Tracer).[6]
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3. Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of

the flask.

4. Further dry the film under vacuum for at least 1-2 hours to remove any residual solvent.

Hydration and Cargo Loading:

1. Prepare a solution of phosphocreatine in 20 mM HEPES buffer (pH 7.4).

2. Hydrate the lipid film with the PCr solution by vortexing vigorously. This will form

multilamellar vesicles (MLVs).

Extrusion:

1. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion

through a polycarbonate membrane with a 100 nm pore size.

2. Pass the suspension through the extruder 10-15 times to ensure a homogenous size

distribution.

Purification and Storage:

1. Remove unloaded PCr by dialysis or size exclusion chromatography.

2. Store the prepared liposomes at 4°C and use within 48 hours for cell studies.[7]

Protocol 2: Intracellular Delivery and Analysis in Cell
Culture
This protocol describes the application of PCr-loaded fusogenic liposomes to cultured cells and

subsequent analysis of ATP levels.

Materials:

HEK 293T/17 cells

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS)
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PCr-loaded fusogenic liposomes (from Protocol 1)

Control liposomes (without PCr)

Free PCr solution

ATP-sensing fluorescent probe (e.g., ATP-Red)

Confocal microscope

96-well plates

Procedure:

Cell Culture:

1. Culture HEK 293T/17 cells in DMEM supplemented with 10% FBS at 37°C in a humidified

atmosphere with 5% CO2.

2. Seed the cells in appropriate culture vessels (e.g., 96-well plates or chambered coverglass

for microscopy) and allow them to adhere overnight.

Liposome Treatment:

1. On the day of the experiment, replace the culture medium with fresh medium.

2. Add the PCr-loaded fusogenic liposomes to the cells at the desired concentration (e.g.,

0.37–6 pM).[2]

3. As controls, treat separate sets of cells with:

Empty fusogenic liposomes (no PCr).

Free PCr at a concentration equivalent to that in the liposomes.

Vehicle control (HEPES buffer).

4. Incubate the cells with the liposomes for the desired time period (e.g., 30 minutes).[3]
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Analysis of Intracellular ATP Levels:

1. Following incubation, wash the cells with phosphate-buffered saline (PBS) to remove any

remaining liposomes.

2. Add the ATP-sensing fluorescent probe to the cells according to the manufacturer's

instructions.

3. Incubate for the recommended time to allow for probe uptake and interaction with

intracellular ATP.

4. Visualize and quantify the fluorescence intensity using a confocal microscope or a

fluorescence plate reader. An increase in fluorescence indicates a higher intracellular ATP

concentration.[3]

Protocol 3: Cell Viability Assay
This protocol outlines the procedure to assess the cytotoxicity of the fusogenic liposomes.

Materials:

HEK 293T/17 cells

PCr-loaded fusogenic liposomes

Empty fusogenic liposomes

MTS assay kit

96-well plates

Plate reader

Procedure:

Cell Seeding:

1. Seed HEK 293T/17 cells in a 96-well plate at a suitable density and allow them to attach

overnight.
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Liposome Treatment:

1. Treat the cells with increasing concentrations of the fusogenic liposome formulations (e.g.,

0.37–6 pM).[2] Include untreated cells as a control.

Incubation:

1. Incubate the cells for a period that allows for proliferation (e.g., 72 hours).[2]

MTS Assay:

1. Add the MTS reagent to each well according to the manufacturer's protocol.

2. Incubate the plate for 1-4 hours at 37°C.

3. Measure the absorbance at the recommended wavelength using a microplate reader.

Data Analysis:

1. Calculate cell viability as a percentage of the absorbance of the untreated control cells.
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Caption: Experimental workflow for phosphocreatine delivery.
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Caption: Phosphocreatine's role in ATP regeneration.
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Caption: Logic of fusogenic liposome-mediated delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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